molecular formula C24H27N3O4 B2871150 (E)-1-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one CAS No. 887885-25-8

(E)-1-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

Cat. No.: B2871150
CAS No.: 887885-25-8
M. Wt: 421.497
InChI Key: HJTYDGLBNYEVNS-CMDGGOBGSA-N
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Description

(E)-1-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is a synthetic organic compound characterized by its complex structure, which includes a benzimidazole moiety, a piperidine ring, and a trimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzimidazole derivative, followed by the formation of the piperidine ring. The final step involves the coupling of the benzimidazole-piperidine intermediate with the trimethoxyphenylprop-2-en-1-one moiety under specific reaction conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(E)-1-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-1-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with DNA and enzymes, potentially inhibiting their function. The piperidine ring may enhance the compound’s binding affinity to its targets, while the trimethoxyphenyl group can modulate its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • (E)-1-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one
  • (E)-1-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-3-(3,5-dimethoxyphenyl)prop-2-en-1-one

Uniqueness

(E)-1-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-3-(3,4,5-trimethoxyphen

Properties

IUPAC Name

(E)-1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O4/c1-29-20-14-16(15-21(30-2)23(20)31-3)8-9-22(28)27-12-10-17(11-13-27)24-25-18-6-4-5-7-19(18)26-24/h4-9,14-15,17H,10-13H2,1-3H3,(H,25,26)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJTYDGLBNYEVNS-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CCC(CC2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)N2CCC(CC2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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